2-(Quinoxalin-2-ylamino)ethanol
Overview
Description
2-(Quinoxalin-2-ylamino)ethanol is a chemical compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing heterocyclic compounds characterized by a bicyclic structure composed of a benzene ring fused with a pyrazine ring.
Mechanism of Action
Target of Action
Quinoxaline derivatives, which include 2-(quinoxalin-2-ylamino)ethanol, have been reported to have various targets, receptors, or microorganisms .
Mode of Action
Quinoxaline derivatives are known to exhibit diverse biological activities and chemical properties . For instance, some quinoxaline derivatives showed promising activity against alpha-glucosidase .
Biochemical Pathways
Quinoxaline derivatives are known to interact with various biochemical pathways, leading to a wide range of biological activities .
Result of Action
Quinoxaline derivatives are known to have diverse biological activities, which suggests that they may have multiple effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
2-(Quinoxalin-2-ylamino)ethanol plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 monooxygenases, which are involved in the metabolism of many xenobiotics and endogenous compounds . The interaction between this compound and these enzymes can lead to the modulation of their catalytic activity, affecting the overall metabolic pathways in which they are involved.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the activity of certain transcription factors, leading to changes in gene expression profiles . Additionally, this compound can alter cellular metabolism by interacting with key metabolic enzymes, thereby influencing the flux of metabolites through different pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves binding interactions with specific biomolecules, such as enzymes and receptors. These interactions can lead to either inhibition or activation of the target molecules, resulting in downstream effects on cellular processes . For instance, the binding of this compound to cytochrome P450 enzymes can inhibit their activity, thereby affecting the metabolism of other substrates. Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods . The degradation products of this compound may have different biochemical properties and effects on cellular function. Long-term studies have indicated that prolonged exposure to this compound can lead to cumulative effects on cellular processes, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, including cellular damage and disruption of normal metabolic processes.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the key pathways includes its metabolism by cytochrome P450 monooxygenases, which can lead to the formation of different metabolites . These metabolites can further participate in other biochemical reactions, influencing the overall metabolic flux and levels of specific metabolites within the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . The localization and accumulation of this compound within specific tissues can influence its biochemical effects and overall activity.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound within certain subcellular regions can enhance its interactions with target biomolecules, thereby modulating its biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Quinoxalin-2-ylamino)ethanol typically involves the reaction of quinoxaline derivatives with ethanolamine. One common method involves the nucleophilic substitution reaction of 2-chloroquinoxaline with ethanolamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the substitution .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(Quinoxalin-2-ylamino)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxide derivatives.
Reduction: Reduction reactions can convert quinoxaline derivatives to their corresponding dihydroquinoxaline forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include quinox
Properties
IUPAC Name |
2-(quinoxalin-2-ylamino)ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c14-6-5-11-10-7-12-8-3-1-2-4-9(8)13-10/h1-4,7,14H,5-6H2,(H,11,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDFXHUACYALWTH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)NCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10396365 | |
Record name | 2-(quinoxalin-2-ylamino)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10396365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30466-69-4 | |
Record name | 2-(quinoxalin-2-ylamino)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10396365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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